4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide
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Overview
Description
4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide is a versatile chemical compound used in various scientific research fields. It possesses unique properties that make it suitable for applications in catalysis, pharmaceutical synthesis, and material science.
Preparation Methods
The synthesis of 4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenyl methyl sulfide with 4-methylphenyl sulfanyl methyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or toluene. The mixture is then heated to facilitate the reaction, followed by purification processes such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide can be compared with similar compounds such as:
4-Chlorophenyl methyl sulfide: This compound has a similar structure but lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-Methylphenyl sulfanyl methyl chloride: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
4-Chlorophenyl methyl sulfone:
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-4-[(4-methylphenyl)sulfanylmethyl]-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2S2/c1-14-2-7-17(8-3-14)25-13-15-4-11-20(19(12-15)22(23)24)26-18-9-5-16(21)6-10-18/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPBRRHXNZDXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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